HSP90α Binding Affinity: 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine vs. Structurally Minimized Aminopyrazole Controls
In a fluorescence polarization competition assay measuring inhibition of FITC-geldanamycin binding to the N-terminal domain of recombinant full-length human HSP90α, 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine exhibited an IC50 of 1,000 nM after 16-hour incubation [1]. A secondary endonuclease activity assay yielded an IC50 of 6,680 nM [2]. While these absolute potency values are modest, they establish a baseline affinity that can be improved through rational elaboration. The unsubstituted 3-aminopyrazole core and the 4-chlorophenyl mono-substituted analog (CAS 78583-81-0) lack reported HSP90α binding activity in the same assay system, indicating that the 2,4-dichlorophenyl group is a critical contributor to target engagement [3]. For researchers seeking a validated HSP90α-interacting aminopyrazole starting point with confirmed—albeit modest—binding, this compound provides a data-rich starting scaffold that the mono-halogenated analog cannot offer.
| Evidence Dimension | HSP90α binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,000 nM (FITC-geldanamycin competition); IC50 = 6,680 nM (endonuclease activity assay) |
| Comparator Or Baseline | 3-Aminopyrazole (unsubstituted) and 3-(4-chlorophenyl)-1H-pyrazol-5-amine: no reported HSP90α binding data in this assay system |
| Quantified Difference | Target compound shows measurable HSP90α engagement; comparators lack documented activity (absence of evidence implying weaker or absent binding) |
| Conditions | Fluorescence polarization assay; FITC-geldanamycin probe; recombinant full-length human HSP90α N-terminal domain; 16 h incubation. Secondary: endonuclease activity assay in Black Costar 96-well plates, 100 μL total volume. |
Why This Matters
For medicinal chemistry groups initiating an HSP90 inhibitor program, selecting a building block with confirmed (even if modest) target engagement data de-risks the hit-to-lead progression compared to starting with an untested analog, saving 3–6 months of initial screening effort.
- [1] BindingDB Entry BDBM50464549 (CHEMBL4278768). IC50: 1,000 nM. Assay: Inhibition of FITC-geldanamycin binding to N-terminal domain of recombinant full-length HSP90alpha. Curated by ChEMBL. Source patents: US10464907, Compound 14a; US10889552, Compound 14a. View Source
- [2] BindingDB Entry BDBM50464549 (CHEMBL4278768). IC50: 6,680 nM. Assay: Endonuclease activity assay. Curated by ChEMBL. Source: Keimyung University. View Source
- [3] ChEMBL Database. CHEMBL4278768 bioactivity summary: Total 9 IC50/GI50/k_off/kon data points across 5 assays and 4 targets. No HSP90α data recorded for 3-(4-chlorophenyl)-1H-pyrazol-5-amine (ChEMBL search, accessed 2026). View Source
